4-Fluorobenzoyl cyanide

Vue d'ensemble

Description

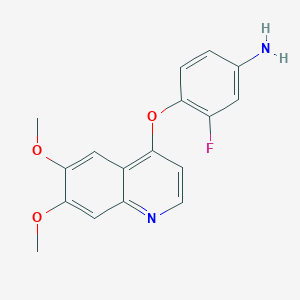

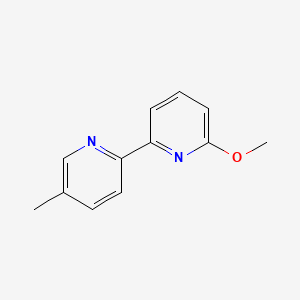

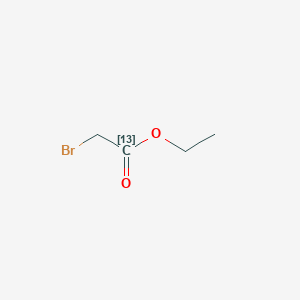

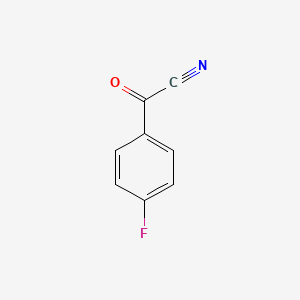

4-Fluorobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4FNO and its molecular weight is 149.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence Sensing and Environmental Monitoring

A notable application of derivatives of 4-Fluorobenzoyl cyanide is in the development of fluorogenic chemosensors. For instance, benzothiazole-based fluorogenic chemosensors have been designed for detecting cyanide ions (CN−) in environmental samples and living cells. These sensors exhibit high selectivity and sensitivity towards CN−, crucial for monitoring its levels due to cyanide's harmful effects on health and the environment. The detection mechanism involves nucleophilic addition reactions, leading to significant changes in the UV-vis and fluorescence spectra, indicating CN− presence. Such sensors demonstrate excellent potential for real-time environmental monitoring and biological applications, underscoring the importance of this compound derivatives in developing sensitive analytical tools (Jothi et al., 2022).

Drug Labeling and Biodistribution Studies

Another critical application is in the field of medical imaging and drug development. Derivatives of this compound, such as N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), have been employed in the efficient labeling of peptides for positron emission tomography (PET) imaging. These labeled peptides allow for studying biodistribution and pharmacokinetics in vivo, providing valuable insights into drug delivery mechanisms and efficacy. The ability to label cysteine residues in peptides selectively, with high yield and stability, demonstrates the utility of this compound derivatives in advancing PET imaging techniques and drug development processes (Rojas et al., 2013).

Synthesis of Novel Materials

Furthermore, this compound is involved in synthesizing novel materials, such as poly(aryl ether)s, highlighting its significance in materials science. By reacting with various monomers, it contributes to producing polymers with high thermal stability and unique properties, suitable for diverse applications ranging from electronics to advanced coatings. The synthesis of these materials underscores the compound's role in enabling the development of high-performance polymers with tailored properties for specific applications (Pimpha et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 4-Fluorobenzoyl Cyanide is the solvation structure of lithium ions (Li+) in lithium-ion batteries (LIBs) . This structure bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .

Mode of Action

This compound, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+. This results in a weakening of the ion–dipole interaction (Li+–solvents) but promotes coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier .

Biochemical Pathways

The compound affects the interfacial kinetics in lithium-ion batteries by tuning the Li+ coordination chemistry based on solvent molecular engineering . This results in improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells .

Pharmacokinetics

By altering the solvation structure of Li+, it improves the interfacial kinetics and thus the overall performance of the battery .

Result of Action

The result of the action of this compound is an improvement in the electrochemical performance of lithium-ion batteries. It achieves this by reducing the interfacial barrier, which contributes to improved rate performance .

Action Environment

The action of this compound is influenced by the concentration of Li salt in the electrolyte of the battery. At a normal Li salt concentration, the compound is able to construct a bulky coordination structure with Li+, which improves the interfacial kinetics .

Safety and Hazards

4-Fluorobenzoyl cyanide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .

Orientations Futures

4-Fluorobenzoyl cyanide has potential applications in improving the electrochemical performance of lithium-ion batteries. Its use as a solvent can reduce the interfacial barrier and contribute to improved rate performance . This opens a new avenue for enhancing electrochemical kinetics in lithium-ion batteries .

Propriétés

IUPAC Name |

4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUDHPAOIWMELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468506 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-13-9 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Fluorobenzoyl cyanide used in polymer synthesis?

A1: this compound acts as a crucial building block in the synthesis of a novel poly(aryl ether) containing 4-Chloro-2,5-diphenyloxazole []. This process involves a two-step reaction:

Q2: What are the characteristics of the resulting poly(aryl ether)?

A2: The synthesized poly(aryl ether) exhibits promising properties, including:

- High Molecular Weight: The polymerization reaction can yield polymers with weight-average molar masses reaching up to 2.81 x 104 g mol-1 as determined by Gel Permeation Chromatography (GPC) [].

- Thermal Stability: These polymers demonstrate exceptional thermal stability, withstanding temperatures up to 363 °C before a 5% weight loss occurs in a nitrogen atmosphere, as measured by Thermogravimetric Analysis (TGA) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.